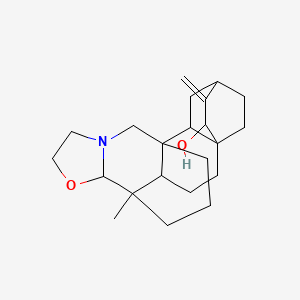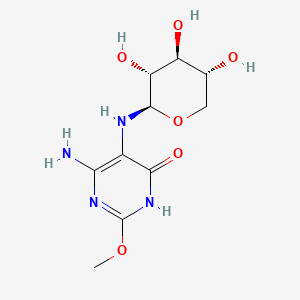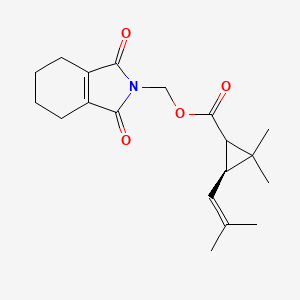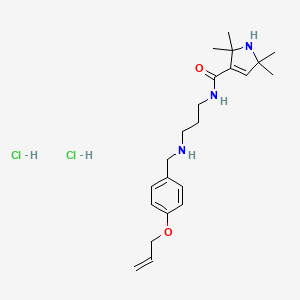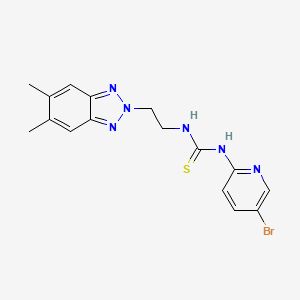
Diazepam hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazepam hydrochloride is a benzodiazepine derivative with a wide range of pharmacological effects, including anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties . It is commonly used to treat anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures . This compound enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its calming effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diazepam hydrochloride can be synthesized through various methods. One common synthetic route involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction with ammonia in a methanol-water mixture . Another method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization with chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This approach allows for efficient and scalable synthesis, reducing reaction times and improving yields . The use of microfluidic systems and rapid mass spectrometry analysis helps optimize reaction conditions and monitor product formation .
Análisis De Reacciones Químicas
Types of Reactions
Diazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam, a major metabolite.
Reduction: Reduction of diazepam can yield desmethyldiazepam.
Substitution: Diazepam can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromoacetyl chloride, chloroacetyl chloride, methylamine, and ammonia . Reaction conditions often involve solvents like N-methyl-2-pyrrolidone and methanol-water mixtures .
Major Products Formed
Major products formed from the reactions of this compound include nordiazepam, desmethyldiazepam, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Diazepam hydrochloride has numerous scientific research applications:
Mecanismo De Acción
Diazepam hydrochloride exerts its effects by binding to the GABA-A receptor, a ligand-gated chloride channel in the central nervous system . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . The enhanced
Propiedades
Número CAS |
52468-36-7 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C16H13ClN2O.ClH/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;/h2-9H,10H2,1H3;1H |
Clave InChI |
BPYZIOINRAWEQL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


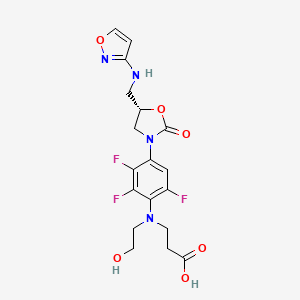
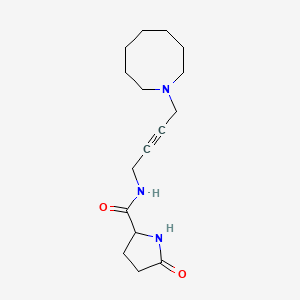

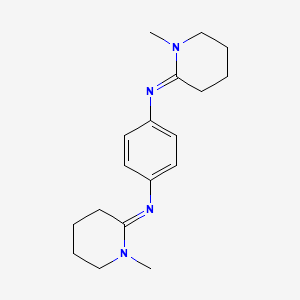
![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
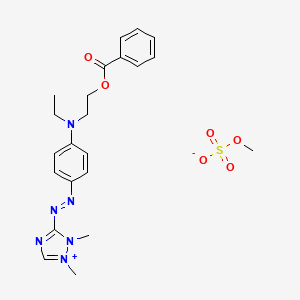
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
